molecular formula C17H18ClNOS B2532006 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396673-97-4

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2532006
CAS No.: 1396673-97-4
M. Wt: 319.85
InChI Key: QXOSFYCVVJAHKW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group at the α-carbon and a branched N-substituent comprising a cyclopropyl ring and a thiophen-2-yl ethyl chain. This compound combines structural motifs known to enhance pharmacological and material properties:

  • The cyclopropyl ring introduces steric constraints and metabolic stability, often improving pharmacokinetic profiles compared to linear alkyl groups.
  • The thiophen-2-yl ethyl chain provides electron-rich aromaticity, facilitating interactions with enzymes or receptors .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-6-2-1-4-13(16)12-17(20)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSFYCVVJAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with an appropriate amine to form the intermediate.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of N-Substituents

  • Cyclopropyl vs.
  • Thiophene vs. Thiazole Rings : Thiophene’s electron-rich system (as in the target compound) may enhance π-stacking interactions compared to thiazole’s electron-deficient nature in .

Chlorophenyl Substitution Patterns

  • 2-Chlorophenyl vs.

Crystallographic and Hydrogen-Bonding Features

  • Hydrogen Bonding : In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, intermolecular N–H⋯N hydrogen bonds stabilize crystal packing . The target compound’s cyclopropyl group may disrupt such interactions, altering solubility.
  • Torsional Angles : Thiophene rings in related compounds (e.g., ) exhibit dihedral angles of ~7.8° with adjacent acetamide units, suggesting partial conjugation.

Biological Activity

The compound 2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and related research findings, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H21ClN2OS\text{C}_{18}\text{H}_{21}\text{ClN}_2\text{OS}

The synthesis typically involves several steps:

  • Formation of Cyclopropylamine : Derived from cyclopropyl bromide and ammonia.
  • Introduction of Thiophene Ring : Achieved through nucleophilic substitution.
  • Acylation : Finalized by acylating the intermediate with an appropriate acetic acid derivative under controlled conditions.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. Such interactions may modulate cellular pathways leading to therapeutic effects.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards A549 lung cancer cells while sparing normal fibroblast cells . This selectivity is crucial for developing anticancer agents that minimize damage to healthy tissues.

Comparative Biological Activity

Compound NameStructureKey ActivitiesReference
This compoundStructurePotential antioxidant and cytotoxicity
Thiazolyl–Catechol DerivativesVariesAntioxidant, anticancer
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-acetamideVariesAnticancer (A549 cells)

Case Studies

  • Antioxidant Evaluation : A study on thiazolyl derivatives found significant antioxidant activity through various assays, suggesting similar potential for the chlorophenyl compound due to structural similarities .
  • Cytotoxicity Assessment : In vitro tests revealed that related compounds exhibited cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against A549 cells. Further exploration into modifications could enhance efficacy against other malignancies .

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